4-(3-bromopropyl)-1,2-dichloroBenzene
CAS No.: 29648-26-8
Cat. No.: VC4362183
Molecular Formula: C9H9BrCl2
Molecular Weight: 267.98
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29648-26-8 |
|---|---|
| Molecular Formula | C9H9BrCl2 |
| Molecular Weight | 267.98 |
| IUPAC Name | 4-(3-bromopropyl)-1,2-dichlorobenzene |
| Standard InChI | InChI=1S/C9H9BrCl2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 |
| Standard InChI Key | MRRALASFODJNOB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CCCBr)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure
The compound features a benzene core with distinct substituents:
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Chlorine atoms at positions 1 and 2, imparting electron-withdrawing effects that influence electrophilic substitution reactions.
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A 3-bromopropyl chain at position 4, introducing steric bulk and potential sites for nucleophilic substitution or elimination reactions .
The SMILES notation for the compound is , and its InChI Key is .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 29648-26-8 | |
| Molecular Formula | ||
| Molecular Weight | 267.98 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized through bromination and alkylation reactions. A prominent method involves:
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Bromination of 3-(3,4-Dichlorophenyl)propan-1-ol:
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Isomerization of Monobromodichlorobenzenes:
Table 2: Synthesis Conditions and Yields
| Starting Material | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| 3-(3,4-Dichlorophenyl)propan-1-ol | HBr, 80–120°C | 65–72 | |
| Monobromodichlorobenzene | , 120–150°C | 35–50 |
Physical and Chemical Properties
Solubility and Stability
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Solubility: The compound is sparingly soluble in water but exhibits good solubility in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane) .
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Stability: Stable under inert atmospheres but may decompose upon prolonged exposure to light or moisture, releasing hydrogen bromide () .
Spectroscopic Data
Applications in Industrial and Pharmaceutical Contexts
Pharmaceutical Intermediates
The compound is a precursor in synthesizing 3,5-dichlorophenol and 3,5-dichlorobenzonitrile, which are critical for antifungal and herbicide formulations .
Material Science
Used in the immobilization of manganese(III) porphyrins on Merrifield resin, enhancing catalytic efficiency in oxidation reactions (e.g., cyclooctene epoxidation) .
Table 3: Key Applications
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